3-ChloroBenzophenone 3-ChloroBenzophenone
Brand Name: Vulcanchem
CAS No.: 1076-78-0
VCID: VC0086080
InChI:
SMILES:
Molecular Formula: C13H9ClO
Molecular Weight: 216.66296

3-ChloroBenzophenone

CAS No.: 1076-78-0

Cat. No.: VC0086080

Molecular Formula: C13H9ClO

Molecular Weight: 216.66296

* For research use only. Not for human or veterinary use.

3-ChloroBenzophenone - 1076-78-0

Specification

CAS No. 1076-78-0
Molecular Formula C13H9ClO
Molecular Weight 216.66296

Introduction

Basic Information and Identification

3-ChloroBenzophenone (CAS No. 1016-78-0) is a halogenated derivative of benzophenone that exists as a white to light yellow crystalline solid at room temperature . It belongs to the broader class of benzophenones, which are characterized by their distinctive molecular structure featuring two phenyl rings linked by a carbonyl group . The compound is known by several synonyms including m-chlorobenzophenone, (3-chlorophenyl)(phenyl)methanone, 3-benzoylchlorobenzene, and 3-chlorophenyl phenyl ketone .

The molecular structure of 3-ChloroBenzophenone can be uniquely identified through several standardized notations:

  • InChI: InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H

  • InChIKey: CPLWKNRPZVNELG-UHFFFAOYSA-N

  • SMILES: C(C1=CC=CC(Cl)=C1)(C1=CC=CC=C1)=O or Clc1cccc(c1)C(=O)c2ccccc2

The chlorine substituent at the meta position significantly influences the compound's electronic properties, reactivity patterns, and applications compared to unsubstituted benzophenone or other positional isomers .

Physical and Chemical Properties

Physical Properties

3-ChloroBenzophenone exhibits well-defined physical characteristics that determine its behavior in various chemical and industrial applications. These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of 3-ChloroBenzophenone

PropertyValueReference
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystals
Melting Point83-87°C
Boiling Point332°C
Density1.1459 (rough estimate)
Refractive Index1.5260 (estimate)
Dipole Moment3.13 D
Log10 Partition Coefficient (octanol/water)3.97
Storage TemperatureRoom temperature (preferably in a cool, dark place <15°C)

The moderate melting point (83-87°C) and high boiling point (332°C) indicate significant intermolecular forces in the solid state while suggesting good thermal stability . The relatively high octanol/water partition coefficient (log P = 3.97) indicates the compound's lipophilic nature, which influences its solubility profile, with greater solubility in organic solvents than in water .

Chemical Reactivity

The reactivity of 3-ChloroBenzophenone stems from two main structural features: the carbonyl group and the chlorine substituent. The carbonyl group provides sites for nucleophilic attack and participates in photochemical reactions characteristic of benzophenones, while the chlorine atom introduces electron-withdrawing effects that modify the reactivity of the aromatic ring .

The presence of the chlorine atom at the meta position creates a unique electronic distribution across the molecule, as reflected in its dipole moment of 3.13 D . This electronic configuration influences its behavior in various chemical transformations, making it valuable in specific synthetic pathways, particularly in pharmaceutical development .

Applications and Uses

Pharmaceutical Applications

3-ChloroBenzophenone serves as a key reagent in pharmaceutical synthesis, particularly in the preparation of antitumor kinesin spindle protein inhibitors . Its structural features make it valuable for creating specific molecular frameworks found in various pharmaceutical compounds.

Research Findings

Photochemical Behavior Studies

Significant research has been conducted on the photochemical properties of benzophenone derivatives, including 3-ChloroBenzophenone. Li et al. investigated the influence of chloro substituent position on the triplet reactivity of benzophenone derivatives, including 3-chlorobenzophenone (3-Cl-BP), 4-chlorobenzophenone (4-Cl-BP), and 4,4′-dichlorobenzophenone (4,4′-dichloro-BP) .

Their findings revealed that the triplet states of these chlorinated benzophenones exhibit similar hydrogen abstraction capabilities as the parent benzophenone triplet. In isopropyl alcohol (IPA), the corresponding ketyl radicals were observed and reacted with dimethyl ketone radical, likely at the para position to form para-linked adduct termination products .

Interestingly, contrary to the expectation that an electron-withdrawing group might enhance photoreduction activity, the research concluded that a 2-chloro substituent actually reduces the hydrogen abstraction ability of the substituted benzophenone triplet . This demonstrates the complex interplay between electronic effects and photochemical reactivity in these systems.

Triplet State Photochemistry

The photochemical behavior of benzophenone derivatives, including compounds like 3-ChloroBenzophenone, involves the formation of triplet excited states upon absorption of light. These triplet states can participate in various processes that are significant in both synthetic applications and environmental photochemistry .

Research on triplet-triplet absorption (TTA) spectra has provided extinction coefficients for various organic molecules in their triplet states, including benzophenone (approximately 9,160 L mol⁻¹ cm⁻¹) . These values are essential for quantitative studies of photochemical processes involving these compounds.

Studies on triplet state dissolved organic matter in aquatic photochemistry highlight two major modes of reaction of triplet states with substrates: triplet energy transfer and oxidation (via electron transfer or related mechanisms) . These processes are relevant to understanding the environmental fate of compounds like 3-ChloroBenzophenone and their potential role in photochemical transformations of other substances in natural waters.

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